
Leucinostatin A
概要
説明
ロイシノスタチンAは、紫紅色糸状菌(Purpureocillium lilacinum)によって産生されるペプチド抗生物質です。 抗マラリア、抗ウイルス、抗菌、抗真菌、抗腫瘍などの広範囲にわたる生物活性で知られています
2. 製法
合成経路と反応条件: ロイシノスタチンAの全合成には、いくつかの触媒的不斉反応が含まれます。 これらには、ニトロアルドール反応、チオアミド-アルドール反応、シュトレーカー型反応、3-メチルグルタル酸無水物のアルコール分解などがあります 。合成は複雑であり、最終生成物の正しい立体化学を確保するために、反応条件を慎重に制御する必要があります。
工業的生産方法: ロイシノスタチンAは、主に紫紅色糸状菌(Purpureocillium lilacinum)を用いた発酵により生産されます。 lcsFなどの特定の転写因子の過剰発現により、生産を向上させることができ、野生型と比較してロイシノスタチンAとBの収率が1.5倍になります .
準備方法
Synthetic Routes and Reaction Conditions: The total synthesis of Leucinostatin A involves several catalytic asymmetric processes. These include a nitroaldol reaction, a thioamide-aldol reaction, a Strecker-type reaction, and the alcoholysis of 3-methylglutaric anhydride . The synthesis is complex and requires careful control of reaction conditions to ensure the correct stereochemistry of the final product.
Industrial Production Methods: this compound is primarily produced through fermentation using the fungus Purpureocillium lilacinum. The production can be enhanced by overexpressing specific transcription factors, such as lcsF, which increases the yield of this compound and B by 1.5-fold compared to the wild type .
化学反応の分析
反応の種類: ロイシノスタチンAは、酸化、還元、置換反応などのさまざまな化学反応を起こします。これらの反応は、化合物の生物活性を高めるために、またはその構造活性相関を研究するために、化合物を改変する上で不可欠です。
一般的な試薬と条件:
酸化: 過酸化水素や過マンガン酸カリウムなどの一般的な酸化剤を使用できます。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に用いられます。
置換: アジ化ナトリウムやシアン化カリウムなどの試薬を用いて求核置換反応を行うことができます。
主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化によりヒドロキシル化誘導体が得られる場合があり、還元により脱酸素化アナログが得られます。
科学的研究の応用
ロイシノスタチンAは、科学研究において幅広い用途があります。
化学: ペプチド抗生物質とその合成を研究するためのモデル化合物として使用されます。
生物学: ロイシノスタチンAは、細菌、真菌、原生動物などのさまざまな病原体の増殖を阻害する役割について研究されています.
医学: この化合物は、腫瘍-間質相互作用を調節することにより、抗腫瘍剤としての可能性を示しています。また、抗マラリア活性と抗ウイルス活性も示しています。
作用機序
ロイシノスタチンAは、ミトコンドリアATP合成やさまざまなリン酸化経路を阻害することによってその効果を発揮します 。この阻害は細胞内のエネルギー産生を阻害し、細胞死につながります。 この化合物はミトコンドリア内膜を標的とし、膜の不安定化と膜電位の喪失を引き起こします .
6. 類似の化合物との比較
ロイシノスタチンAは、紫紅色糸状菌(Purpureocillium lilacinum)によって産生されるリポペプチドファミリーの一部です。 ロイシノスタチンBなどの類似の化合物は、多くの同じ生物活性を持っていますが、構造がわずかに異なります 。 その他の関連化合物は、ペプチドボルで、これは、抗菌特性も示す、別の種類の真菌の親油性直鎖ポリペプチドです 。 ロイシノスタチンAを際立たせているのは、その強力な抗原生動物活性と腫瘍-間質相互作用を調節する能力です .
参考文献
類似化合物との比較
Leucinostatin A is part of a family of lipopeptides produced by Purpureocillium lilacinum. Similar compounds include Leucinostatin B, which shares many of the same biological activities but differs slightly in its structure . Other related compounds are peptaibols, another group of fungal lipophilic linear polypeptides that also exhibit antimicrobial properties . What sets this compound apart is its potent antiprotozoal activity and its ability to modulate tumor-stroma interactions .
References
生物活性
Leucinostatin A is a peptide antibiotic produced by certain fungi, particularly from the genera Ophiocordyceps and Purpureocillium. This compound has garnered attention due to its potent biological activities, particularly against protozoan parasites, cancer cells, and various bacterial and fungal pathogens. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and data tables that illustrate its efficacy and mechanisms of action.
This compound is characterized as a peptaibiotic, a class of peptides that often exhibit unique structural features such as a high proportion of unnatural amino acids. The structure of this compound facilitates its interaction with biological membranes, leading to destabilization effects that contribute to its broad-spectrum antimicrobial activity. Specifically, it has been shown to inhibit ATP synthesis in mitochondria and disrupt various phosphorylation pathways in cells .
Antiparasitic Activity
This compound has demonstrated significant activity against protozoan parasites, particularly Trypanosoma brucei, the causative agent of human African trypanosomiasis. In vitro studies have shown an IC50 value of approximately 2.8 nM against T. brucei, indicating its potency as an antiprotozoal agent . Furthermore, it has been noted for its ability to inhibit Plasmodium falciparum, the parasite responsible for malaria, with an IC50 ranging from 0.4 to 0.9 nM .
Table 1: Antiparasitic Activity of this compound
Parasite | IC50 (nM) |
---|---|
Trypanosoma brucei | 2.8 |
Plasmodium falciparum | 0.4 - 0.9 |
Anticancer Properties
This compound also exhibits anticancer properties. Studies have indicated that it can suppress prostate cancer cell growth in co-culture systems involving prostate stromal cells, which typically promote tumor growth through insulin-like growth factor I signaling . Additionally, it has been observed to selectively inhibit mTORC1 signaling in triple-negative breast cancer cell lines, demonstrating potential as a therapeutic agent against this aggressive cancer subtype .
Case Study: Prostate Cancer
In a coculture system involving DU-145 human prostate cancer cells:
- Observation : this compound significantly suppressed cell proliferation.
- Mechanism : The inhibition was linked to the disruption of insulin-like growth factor I signaling pathways.
Antimicrobial Activity
This compound has broad-spectrum antimicrobial activity against various bacteria and fungi. Its efficacy is attributed to its ability to disrupt cell membranes and inhibit mitochondrial respiration. Research indicates that this compound exhibits potent activity against strains such as Phytophthora infestans and other pathogenic fungi .
Table 2: Antimicrobial Efficacy of this compound
Pathogen | IC50 (µg/ml) |
---|---|
Phytophthora infestans | 0.5 |
Escherichia coli | 0.5 |
Staphylococcus aureus | 0.5 |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have elucidated critical aspects of this compound's functionality. Modifications in its chemical structure can significantly affect its bioactivity:
- N-terminal acyl group : Essential for activity; modifications can lead to drastic reductions in potency.
- Alanine scanning : Identified key residues whose substitutions impact biological activity.
Key Findings from SAR Studies
特性
IUPAC Name |
(2S,4S)-N-[(2S,4S,6S)-1-[[(2S,3R)-1-[[1-[[(2S)-1-[[(2S)-1-[[1-[[1-[[3-[[(2S)-1-(dimethylamino)propan-2-yl]amino]-3-oxopropyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-hydroxy-4-methyl-1-oxopentan-2-yl]amino]-6-hydroxy-4-methyl-1,8-dioxodecan-2-yl]-4-methyl-1-[(E,4S)-4-methylhex-2-enoyl]pyrrolidine-2-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C62H111N11O13/c1-21-38(9)23-24-49(77)73-33-40(11)31-47(73)55(82)66-46(30-39(10)29-43(75)32-42(74)22-2)53(80)68-50(51(78)37(7)8)56(83)70-61(15,16)58(85)67-44(27-35(3)4)52(79)65-45(28-36(5)6)54(81)69-62(17,18)59(86)71-60(13,14)57(84)63-26-25-48(76)64-41(12)34-72(19)20/h23-24,35-41,43-47,50-51,75,78H,21-22,25-34H2,1-20H3,(H,63,84)(H,64,76)(H,65,79)(H,66,82)(H,67,85)(H,68,80)(H,69,81)(H,70,83)(H,71,86)/b24-23+/t38-,39+,40-,41-,43-,44-,45-,46-,47-,50-,51+/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOAIGCPESMNWQP-TXVCAPCZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C=CC(=O)N1CC(CC1C(=O)NC(CC(C)CC(CC(=O)CC)O)C(=O)NC(C(C(C)C)O)C(=O)NC(C)(C)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)NC(C)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)/C=C/C(=O)N1C[C@H](C[C@H]1C(=O)N[C@@H](C[C@H](C)C[C@@H](CC(=O)CC)O)C(=O)N[C@@H]([C@@H](C(C)C)O)C(=O)NC(C)(C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NCCC(=O)N[C@@H](C)CN(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C62H111N11O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401345681 | |
Record name | Leucinostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1218.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76600-38-9 | |
Record name | Leucinostatin A | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401345681 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do the metabolites of Purpureocillium lilacinum affect insects?
A1: Research suggests that P. lilacinum metabolites can have larvicidal activity against mosquitoes like Anopheles stephensi and Culex quinquefasciatus []. This effect is likely due to the presence of bioinsecticidal molecules such as paecilotoxins and dipliconic acid in the fungal metabolites []. These molecules may disrupt various physiological processes in the insect larvae, ultimately leading to their death.
Q2: Are there differences in the susceptibility of different insect species and developmental stages to P. lilacinum metabolites?
A2: Yes, studies indicate variations in susceptibility. For instance, early instar larvae of both Anopheles stephensi and Culex quinquefasciatus showed higher vulnerability to the fungal metabolites compared to later instars []. This difference could be due to factors like differences in the larval cuticle structure or detoxification mechanisms across developmental stages.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。